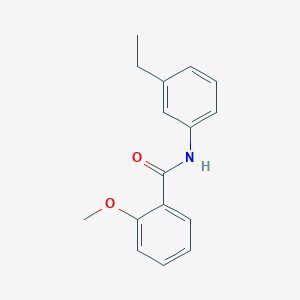
1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-1H-pyrrole-2,5-dione is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a pyrrole-2,5-dione moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of extensive research.
Métodos De Preparación
The synthesis of 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route is the aminomethylation Mannich reaction, which involves the reaction of a phenyl-substituted benzoxazine with a pyrrole-2,5-dione derivative under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Análisis De Reacciones Químicas
1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anti-inflammatory activity may be attributed to the inhibition of enzymes involved in the inflammatory response . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparación Con Compuestos Similares
1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)-ethanone: This compound shares a similar benzoxazine structure but differs in the substituent attached to the benzoxazine ring.
6-Chloro-3-phenyl-3,4-dihydro-2H-1,3-benzoxazine: This compound has a chloro substituent on the benzoxazine ring, which can influence its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
797801-55-9 |
|---|---|
Fórmula molecular |
C18H14N2O3 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
1-(3-phenyl-2,4-dihydro-1,3-benzoxazin-6-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C18H14N2O3/c21-17-8-9-18(22)20(17)15-6-7-16-13(10-15)11-19(12-23-16)14-4-2-1-3-5-14/h1-10H,11-12H2 |
Clave InChI |
YWQSTGCPZBJBEG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC(=C2)N3C(=O)C=CC3=O)OCN1C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


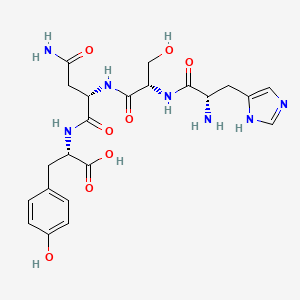
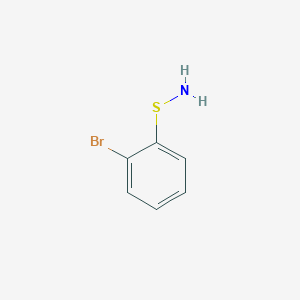
![4-[(Prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14217148.png)
![N-Butyl-N'-(3-phenylimidazo[1,2-a]pyrazin-8-yl)urea](/img/structure/B14217151.png)
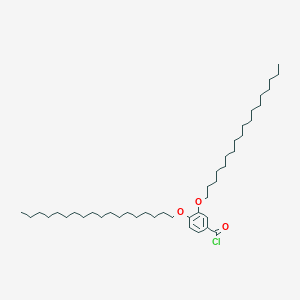
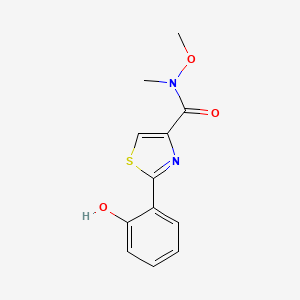
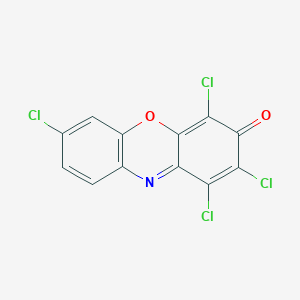

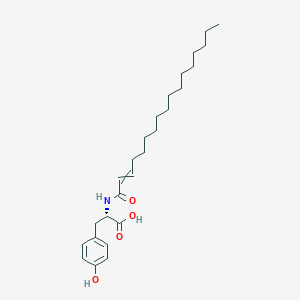

![(2R)-1-[2-(undecylamino)ethylamino]propan-2-ol](/img/structure/B14217211.png)
![Methanesulfonamide, N-[5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14217218.png)

